2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C15H18ClFN6O and its molecular weight is 352.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.1214651 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is the G-protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This receptor plays a crucial role in regulating glucose homeostasis by stimulating insulin release and promoting the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1).
Mode of Action
The compound acts as an agonist of GPR119. Upon binding to GPR119, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the stimulation of adenylate cyclase, increasing cyclic AMP (cAMP) levels within the cell. Elevated cAMP levels enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner and promote the release of incretin hormones from the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the cAMP signaling pathway and the incretin hormone pathway. Activation of GPR119 increases cAMP levels, which in turn enhances insulin secretion and incretin hormone release. These pathways collectively improve glucose homeostasis by increasing insulin levels and enhancing the body’s response to glucose intake .
Pharmacokinetics
The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed throughout the body, with a significant concentration in the pancreas and gastrointestinal tissues. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes .
Result of Action
At the molecular level, the compound’s action results in increased insulin secretion and enhanced incretin hormone release. This leads to improved glucose uptake by tissues and better glycemic control. At the cellular level, the compound enhances the responsiveness of pancreatic β-cells to glucose, thereby improving insulin secretion in response to meals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, potentially reducing its efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and metabolism, impacting its overall effectiveness .
Properties
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN6O/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14-18-7-10(16)8-19-14/h7-9H,3-6H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMTUJRUBPNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.